4-cyano-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-Cyano-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a cyano group at the para position of the benzoyl ring and a 3,5,7-trimethyl-substituted dihydrobenzothiazole moiety. The (2Z)-configuration of the thiazole ring’s exocyclic imine bond ensures planar geometry, facilitating conjugation across the molecule. This compound is structurally analogous to bioactive benzothiazole derivatives, which are often explored for antimicrobial, anticancer, and receptor-targeting activities .
Properties
IUPAC Name |
4-cyano-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-8-12(2)16-15(9-11)21(3)18(23-16)20-17(22)14-6-4-13(10-19)5-7-14/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHCXAAZMQWVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 3,5,7-trimethyl-1,3-benzothiazol-2-ylidene with a cyanoacetamide derivative. One common method is the cyanoacetylation of amines, where the amine group of the benzothiazole reacts with cyanoacetic acid or its esters under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of the reactants and improve the reaction yield. Additionally, the reaction can be monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzothiazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-cyano-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been evaluated for their efficacy against various cancer cell lines. The presence of the benzothiazole moiety is believed to enhance the biological activity due to its ability to interact with biological targets involved in cancer proliferation and survival pathways .
Antimicrobial Properties
Studies have shown that compounds with a benzothiazole framework possess antimicrobial properties. The incorporation of cyano and amide functionalities can potentially enhance the antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against several bacterial strains .
Materials Science
Fluorescent Dyes
The unique structural features of this compound make it a candidate for use as a fluorescent dye. The compound's ability to absorb and emit light at specific wavelengths can be exploited in various applications including bioimaging and as probes in fluorescence microscopy .
Polymeric Composites
In materials science, the incorporation of this compound into polymeric matrices can enhance their thermal stability and mechanical properties. The cyano group may facilitate interactions with polymer chains, improving the overall performance of the composite materials .
Agrochemicals
Pesticidal Activity
Compounds similar to this compound have been investigated for their pesticidal properties. The structural characteristics that confer biological activity against pests can be utilized in developing new agrochemical formulations that are effective against a range of agricultural pests while being environmentally friendly .
Case Study 1: Anticancer Evaluation
A study evaluated a series of benzamide derivatives for their anticancer activity against human colorectal carcinoma cell lines (HCT116). Among these derivatives, those incorporating the benzothiazole structure showed promising results with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as novel anticancer agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on synthesizing new benzamide derivatives and assessing their antimicrobial efficacy against various pathogens. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced antimicrobial potency. Compounds with cyano groups exhibited lower MIC values compared to their non-cyano counterparts .
Mechanism of Action
The mechanism of action of 4-cyano-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzothiazole moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The compound’s core combines a benzamide group with a dihydrobenzothiazole ring. Key structural analogs include:
Key Observations :
- The 4-cyano group in the target compound and lecozotan enhances electron-withdrawing effects, influencing binding interactions .
Hydrogen Bonding and Crystal Packing
The target compound’s crystal structure is likely stabilized by N–H⋯N and C–H⋯O interactions, as seen in related dihydrobenzothiazoles (e.g., ). In contrast, derivatives like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide exhibit weaker hydrogen bonding due to fewer polar groups .
Spectroscopic and Analytical Data
IR and NMR Spectral Features
Note: The target compound’s C≡N group would show a sharp IR peak near 2230 cm⁻¹, absent in non-cyano analogs .
Bioactivity Trends
- Antibacterial activity: Benzothiazoles with electron-withdrawing groups (e.g., cyano) show enhanced activity against Gram-positive bacteria compared to methyl/methoxy analogs .
Computational Predictions
Molinspiration calculations predict moderate drug-likeness (LogP ~3.5) for the target compound, comparable to .
Biological Activity
4-cyano-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and other therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of benzothiazole derivatives with various acylhydrazones. The synthesis typically involves:
- Formation of Benzothiazole Derivative : Starting from 2-amino-3-methylbenzothiazole.
- Condensation Reaction : Reacting with appropriate aldehydes to form the hydrazone intermediates.
- Cyclization : Leading to the final benzamide structure.
The molecular structure can be represented as follows:
Anticancer Properties
Research indicates that derivatives of benzothiazole exhibit notable anticancer activity. The compound has been evaluated against various cancer cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| C6 (Rat glioma) | 15.0 | 2.5 |
| A549 (Lung adenocarcinoma) | 10.0 | 3.0 |
| MCF-7 (Breast adenocarcinoma) | 12.5 | 2.8 |
| HT-29 (Colorectal adenocarcinoma) | 20.0 | 1.5 |
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through the activation of caspase pathways.
- Modulation of Signaling Pathways : Interfering with key signaling pathways such as MAPK/ERK and PI3K/AKT that are crucial for cell survival and proliferation.
Case Studies
- Study on Anticancer Efficacy : A study published in Pharmaceutical Research evaluated the efficacy of this compound on MCF-7 and A549 cell lines, demonstrating significant growth inhibition compared to control groups.
- Mechanistic Insights : Another investigation focused on the molecular pathways affected by the compound, revealing its role in downregulating anti-apoptotic proteins while upregulating pro-apoptotic markers.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a benzothiazole core with a (2Z)-configuration, a cyano group at the 4-position of the benzamide moiety, and three methyl groups at the 3,5,7-positions of the dihydrobenzothiazole ring. The cyano group acts as an electron-withdrawing substituent, enhancing electrophilic reactivity, while the methyl groups introduce steric hindrance, influencing regioselectivity in reactions. The Z-configuration stabilizes the imine-like structure through conjugation, affecting both solubility and intermolecular interactions .
Q. What synthetic routes are commonly employed for its preparation?
Synthesis typically involves:
- Cyclization : Reacting 3,5,7-trimethyl-2-aminobenzothiazole with 4-cyanobenzoyl chloride under basic conditions (e.g., triethylamine in DCM) to form the imine linkage .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol/DMSO mixtures to achieve >95% purity .
- Isomer Control : Maintaining anhydrous conditions and low temperatures (~0–5°C) to favor the Z-isomer during imine formation .
Q. What analytical techniques confirm its purity and structural integrity?
- NMR Spectroscopy : H and C NMR verify substituent positions and Z-configuration via coupling constants (e.g., = 10–12 Hz for trans-alkenyl protons) .
- IR Spectroscopy : Peaks at ~2220 cm (C≡N stretch) and 1650 cm (C=O amide) confirm functional groups .
- HPLC-MS : Monitors purity (>98%) and molecular ion ([M+H] at m/z 341.39) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack during cyclization but may increase by-product formation. Dichloromethane balances reactivity and selectivity .
- Catalysts : Palladium on carbon (5% wt) accelerates hydrogenation steps, reducing reaction time by 30–40% .
- In Situ Monitoring : TLC (hexane:EtOAc 7:3) identifies intermediates; quenching reactions at 80% conversion minimizes side products .
Q. What strategies resolve contradictions between computational bioactivity predictions and experimental data?
- Docking Validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC values from kinase inhibition assays. Adjust force field parameters to account for solvation effects .
- Metabolic Stability Assays : Use liver microsomes to identify discrepancies between predicted and observed half-lives, refining QSAR models .
Q. What methodologies investigate its potential as an antimicrobial or anticancer agent?
- In Vitro Screening : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (concentration range: 1–100 µM) .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) in HeLa cells to quantify caspase-3 activation .
- SAR Studies : Modify the 4-cyano group to 4-NHCOCH and compare cytotoxicity (e.g., MTT assays) .
Q. How do substituent modifications affect pharmacokinetic properties?
- Solubility : LogP calculations (ChemAxon) predict increased hydrophilicity with 4-COOCH substitution, validated via shake-flask experiments (PBS pH 7.4) .
- Metabolic Resistance : Introduce electron-donating groups (e.g., 3-OCH) to reduce CYP450-mediated oxidation, assessed via LC-MS metabolite profiling .
Q. What challenges arise in characterizing the Z-isomer, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
